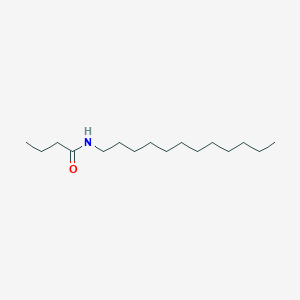
3-Chloro-4-ethoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Transformations
3-Chloro-4-ethoxybenzoyl chloride is involved in various synthesis transformations. For example, it can be used in the transformation of alcohols to alkyl chlorides. A study demonstrated that 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate reacts with alcohols to afford corresponding alkyl chlorides in high yields, indicating a potential role for similar chloro compounds in such transformations (Mukaiyama, Shoda, & Watanabe, 1977).
Chemical Synthesis
3-Chloro-4-ethoxybenzoyl chloride is utilized in the chemical synthesis of various compounds. For instance, in the synthesis of 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, intermediate compounds such as 3-chloro-5-methoxy-7-nitrobenzo(b)thiophene-2-carbonyl chloride are produced, suggesting the utility of 3-Chloro-4-ethoxybenzoyl chloride in similar reactions (Havaldar, Bhise, & Burudkar, 2004).
Environmental Applications
The compound plays a role in environmental chemistry, particularly in the degradation of chlorinated aromatic compounds. A study on the gamma irradiation-induced degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent revealed complete decomposition and partial mineralization, suggesting similar potential for compounds like 3-Chloro-4-ethoxybenzoyl chloride (Chu & Wang, 2016).
Polymer Synthesis
3-Chloro-4-ethoxybenzoyl chloride is relevant in polymer synthesis. Research indicates that condensations of 4-hydroxybenzoic acid with various carboxylic acid anhydrides and acid chlorides, including compounds similar to 3-Chloro-4-ethoxybenzoyl chloride, can yield high molecular weight poly(4-hydroxybenzoate)s (Kricheldorf & Schwarz, 1984).
Propriétés
IUPAC Name |
3-chloro-4-ethoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKVJZXJNMWZMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxybenzoyl chloride | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![4-[(diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)




![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)


![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)